N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine
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Overview
Description
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is an organic compound with the molecular formula C7H9N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with an amino group and an ethylidene hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine typically involves the reaction of 6-aminopyridine with ethylidene hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions include oximes, nitroso compounds, substituted pyridines, and various amine derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-1,6-diaminopyridine: Similar in structure but with an acetyl group instead of the ethylidene hydroxylamine moiety.
2-Acetamido-6-aminopyridine: Another similar compound with an acetamido group.
Uniqueness
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylidene hydroxylamine moiety allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIAWUEOPPQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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